1-methyl-1H-thieno[3,2-c]pyrazole
Description
Significance of Fused Heterocycles in Medicinal and Materials Science Research
Fused heterocyclic compounds, which consist of two or more rings sharing atoms, are fundamental to the development of new pharmaceuticals and advanced materials. fiveable.meairo.co.in These structures are prevalent in a vast number of biologically active compounds, with estimates suggesting that over 85% of all such chemical entities contain a heterocyclic component. ijnrd.orgnih.gov Their significance stems from their rigid structures and unique electronic properties, which allow for specific and potent interactions with biological targets like enzymes and receptors. fiveable.me
In materials science , fused heterocycles are integral to the design of organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Their conjugated π-systems facilitate charge transport, and their structural diversity allows for the tuning of optical and electronic properties. The inherent stability and reactivity of these systems make them versatile building blocks for creating novel functional materials. fiveable.meairo.co.in
Overview of Thienopyrazole Scaffolds as Promising Frameworks in Chemical Discovery
Within the vast family of fused heterocycles, the thienopyrazole scaffold, which combines a thiophene (B33073) and a pyrazole (B372694) ring, has garnered substantial interest. ontosight.ai Thiophene, a sulfur-containing five-membered ring, and pyrazole, a five-membered ring with two adjacent nitrogen atoms, both contribute to a unique electronic environment that is conducive to diverse biological activities. nih.govwikipedia.org The fusion of these two rings results in a bicyclic system with several isomers, including thieno[3,2-c]pyrazole and thieno[2,3-c]pyrazole, each with distinct chemical properties and biological profiles. researchgate.net
Thienopyrazole derivatives have been investigated for a wide range of therapeutic applications. Research has highlighted their potential as:
Kinase Inhibitors: Certain thienopyrazole analogues have been identified as potent inhibitors of kinases like KDR and Glycogen (B147801) Synthase Kinase 3β (GSK-3β), which are implicated in cancer and neurodegenerative diseases, respectively. nih.govsemanticscholar.org
Antimicrobial Agents: Studies have shown that various substituted thienopyrazoles exhibit significant activity against both bacterial and fungal pathogens. researchgate.netnih.gov
Anti-inflammatory Agents: The thienopyrazole framework is found in compounds with anti-inflammatory properties. researchgate.netnih.gov
RORγt Inverse Agonists: A notable class of thienopyrazole-based molecules has been identified as allosteric inverse agonists for the nuclear receptor RORγt, a key target for autoimmune diseases. nih.gov
Antioxidants: Some thieno[2,3-c]pyrazole derivatives have demonstrated antioxidant capabilities. nih.gov
The versatility of the thienopyrazole scaffold makes it a "privileged structure" in drug discovery—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a rich source for developing diverse libraries of bioactive compounds. ontosight.ainih.gov
Specific Research Context and Emerging Importance of 1-methyl-1H-thieno[3,2-c]pyrazole and its Analogues
The specific isomer, this compound, represents a targeted modification of the parent scaffold. The introduction of a methyl group at the N-1 position of the pyrazole ring is a common strategy in medicinal chemistry to block metabolic N-dealkylation, potentially improving the compound's pharmacokinetic profile. This substitution also influences the electronic properties and steric profile of the molecule, which can lead to altered or enhanced biological activity.
Research into thieno[3,2-c]pyrazole derivatives has shown significant promise. For instance, a series of thieno[3,2-c]pyrazol-3-amine derivatives were designed as highly potent inhibitors of GSK-3β, a key enzyme in the pathology of Alzheimer's disease. semanticscholar.org One compound in this series, with an IC₅₀ of 3.1 nM, demonstrated the therapeutic potential of this specific scaffold. semanticscholar.org
While public domain research specifically detailing the synthesis and biological evaluation of this compound itself is limited, its analogues have appeared in scientific literature and patents, often as part of larger chemical libraries designed for screening against various therapeutic targets. The table below highlights some of the research findings on closely related thieno[3,2-c]pyrazole analogues, underscoring the importance of this chemical class.
| Thieno[3,2-c]pyrazole Analogue | Reported Biological Activity/Application | Key Finding |
| Thieno[3,2-c]pyrazol-3-amine derivatives | GSK-3β Inhibition | Compound 16b identified as a potent inhibitor with an IC₅₀ of 3.1 nM, suggesting potential for Alzheimer's disease treatment. semanticscholar.org |
| Phenyl-substituted thieno[3,2-c]pyrazoles | GSK-3β Inhibition | The 4-F-phenyl derivative 18j was highly active with an IC₅₀ of 15 nM. semanticscholar.org |
| General Thienopyrazole Scaffold | Kinase Inhibition (KDR) | Identified as submicromolar inhibitors of KDR, a target in angiogenesis. nih.gov |
| General Thienopyrazole Scaffold | RORγt Inverse Agonism | A patented series of thienopyrazoles act as potent allosteric modulators of RORγt, an important target for inflammatory diseases. nih.gov |
The emerging importance of this compound and its analogues lies in their potential as refined building blocks for creating highly specific and potent therapeutic agents. The core scaffold has proven its value in targeting complex diseases, and the N-1 methylation offers a route to optimize drug-like properties. Further research into this specific compound is warranted to fully elucidate its chemical and pharmacological profile.
Structure
3D Structure
Properties
Molecular Formula |
C6H6N2S |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
1-methylthieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H6N2S/c1-8-5-2-3-9-6(5)4-7-8/h2-4H,1H3 |
InChI Key |
RLJNBQOIVIADPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)SC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 1h Thieno 3,2 C Pyrazole and Its Advanced Derivatives
Historical and Classical Synthetic Routes to Thieno[3,2-c]pyrazoles.researchgate.netnih.gov
The foundational methods for constructing the thieno[3,2-c]pyrazole framework have traditionally relied on building one ring onto a pre-existing partner ring, utilizing classical cyclization chemistry.
Another classical approach involves building the thiophene (B33073) ring onto a pre-formed pyrazole (B372694). For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can react with ethyl thioglycolate in the presence of a base like sodium ethoxide to construct the fused thiophene ring, yielding an ethyl thienopyrazole carboxylate derivative. nih.gov
| Starting Material | Key Reagents | Product | Overall Yield | Reference |
| 3-Bromothiophene-2-carbaldehyde | 1. NaN₃, DMSO; 2. N₂H₄·H₂O, AcOH, EtOH | 1H-thieno[3,2-c]pyrazole | 7.7% (2 steps) | thieme-connect.com |
| 3-Bromothiophene-2-carbaldehyde | 1. NaN₃; 2. H₂S; 3. NaNO₂, HCl; 4. Na₂S₂O₄ | 1H-thieno[3,2-c]pyrazole | 5.7–12% (4 steps) | thieme-connect.com |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Ethyl thioglycolate, Sodium ethoxide | Ethyl 5-nitro-3-methyl-1-phenylthieno[2,3-c]pyrazole carboxylate | Not specified | nih.gov |
A significant improvement for the practical, multigram synthesis of 1H-thieno[3,2-c]pyrazole involves the application of the Jacobson reaction. thieme-connect.com This method provides a more efficient route compared to earlier syntheses. thieme-connect.com The key precursor for this reaction is 2-methylthiophene-3-amine. thieme-connect.com The synthesis of this amine can be achieved from commercially available methyl 3-aminothiophene-2-carboxylate through a sequence of steps. thieme-connect.com The Jacobson reaction itself proceeds via N-acetylation of the amine, followed by nitrosation and then cyclization to form the fused pyrazole ring. thieme-connect.com This approach proved to be a more viable strategy for producing the quantities of the scaffold needed for further chemical exploration. thieme-connect.com
Modern Approaches and Methodological Advancements in Thienopyrazole Synthesis
Recent advancements in organic synthesis have provided more sophisticated and efficient tools for constructing the thienopyrazole scaffold, emphasizing atom economy, sustainability, and catalytic efficiency.
Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, have become a cornerstone of modern heterocyclic chemistry due to their high efficiency and step economy. mdpi.comnih.gov While specific MCRs for 1-methyl-1H-thieno[3,2-c]pyrazole are not extensively detailed, the principles are widely applied to the synthesis of highly substituted pyrazoles and related fused systems. mdpi.combeilstein-journals.org For example, a common MCR for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound, a hydrazine (B178648), and an aldehyde. beilstein-journals.org Adapting this logic, one could envision an MCR strategy starting with a suitable thiophene-based precursor to rapidly assemble the fused bicyclic system. The power of MCRs lies in their ability to generate molecular diversity and complexity in a single, efficient step, making them highly attractive for creating libraries of derivatives for biological screening. nih.gov
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and thienopyrazoles are no exception. researchgate.netrsc.orgnih.gov These methods often rely on C-H functionalization or cross-coupling reactions to form the key bonds of the heterocyclic rings. rsc.org
Palladium- and Copper-catalyzed reactions are central to modern synthetic strategies. nih.gov For instance, Sonogashira coupling reactions, catalyzed by both palladium and copper, can be used to couple a halogenated thiophene or pyrazole with a terminal alkyne. nih.gov The resulting product can then undergo an intramolecular cyclization to form the fused ring system. nih.gov This tandem, one-pot approach involving a Pd/Cu-catalyzed Sonogashira coupling followed by cyclization is an effective method for creating fused heterocyclic systems like thienopyranones, a strategy adaptable to thienopyrazoles. nih.gov These catalytic cycles offer high functional group tolerance and selectivity. mdpi.com
| Catalyst System | Reaction Type | Transformation | Advantage | Reference |
| Palladium (Pd) / Copper (Cu) | Sonogashira Coupling / Cyclization | Coupling of halo-heterocycles with alkynes followed by annulation | Tandem one-pot synthesis, good yields | nih.gov |
| Rhodium (Rh) | C-H Activation / [4+2] Cycloaddition | Annulation of carboxylic acid-bearing heterocycles with alkynes | High atom economy, direct C-H functionalization | nih.gov |
The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being integrated into synthetic methodologies. In the context of pyrazole and thienopyrazole synthesis, this often involves the use of microwave irradiation to accelerate reactions and the use of environmentally benign solvents or even solvent-free conditions. nih.govmdpi.com
For example, microwave-assisted synthesis has been effectively used in the Vilsmeier-Haack formylation of hydrazones to produce pyrazole-4-carbaldehydes, which are key intermediates for more complex fused systems. nih.gov Furthermore, solvent-free, one-pot, three-component reactions for synthesizing fused pyran-pyrazole derivatives have been developed using microwave irradiation in the presence of a bifunctional catalyst, achieving good yields and aligning with green chemistry goals. mdpi.com A concise and environmentally benign route was also developed for the large-scale preparation of a novel oxazolidinone antibacterial candidate featuring a pyrazole core, highlighting the push towards sustainable industrial processes. researchgate.net
Key Precursors and Building Blocks Utilized in this compound Formation
The synthesis of this compound and its analogs relies on a set of key precursors that provide the necessary carbon and nitrogen backbones for the fused heterocyclic system. These building blocks are typically either functionalized thiophenes or pyrazoles.
A primary route to the core scaffold begins with thiophene derivatives. thieme-connect.com These precursors are attractive because the thiophene ring is stable and can be functionalized regioselectively. The synthesis of the parent 1H-thieno[3,2-c]pyrazole has been achieved from 3-bromothiophene-2-carbaldehyde, which is converted to an azide (B81097) and then cyclized with hydrazine. thieme-connect.com A more efficient, modern approach utilizes methyl 3-aminothiophene-2-carboxylate as a key starting material. thieme-connect.com This compound serves as a versatile precursor to the 2-methylthiophene-3-amine needed for the Jacobson reaction pathway. thieme-connect.com
Alternatively, synthesis can commence from functionalized pyrazole precursors. This strategy is particularly common for the isomeric thieno[2,3-c]pyrazoles but provides a blueprint for the [3,2-c] system. tandfonline.comnih.gov Key building blocks in this approach include pyrazoles with vicinal functional groups that can be elaborated into the thiophene ring. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a precursor for various thieno[2,3-c]pyrazole derivatives. researchgate.net For the target molecule, a suitably substituted 1-methylpyrazole, such as one with a leaving group at C4 and a functional group at C3 suitable for thiophene ring annulation (e.g., via the Fiesselmann thiophene synthesis), would be required.
Below is a table summarizing the key precursors and the synthetic strategies they are involved in.
| Precursor | Target Ring System | Synthetic Strategy | Reference |
| Methyl 3-aminothiophene-2-carboxylate | Pyrazole | Jacobson Reaction | thieme-connect.com |
| 3-Bromothiophene-2-carbaldehyde | Pyrazole | Azide formation followed by hydrazine cyclization | thieme-connect.com |
| 3-Amino-1H-pyrazole-4-carboxylic acid ethyl ester | Thiophene | Fiesselmann-type synthesis (for [2,3-c] isomer) | tandfonline.comtandfonline.com |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Thiophene | Gewald-type reaction (for [2,3-c] isomer) | researchgate.net |
Process Chemistry Considerations and Scalable Synthesis Routes
The transition from laboratory-scale synthesis to larger, process-scale production of this compound necessitates routes that are not only high-yielding but also practical, cost-effective, and safe. While detailed process chemistry for the title compound is not extensively published, a practical, multi-gram synthesis for the parent 1H-thieno[3,2-c]pyrazole has been developed, offering significant insights into scalability. thieme-connect.com
This scalable route, which improves upon earlier low-yield methods, employs the Jacobson reaction. thieme-connect.com Starting from the commercially available methyl 3-aminothiophene-2-carboxylate, the synthesis proceeds in three main steps:
Reduction of the ester and protection of the amine.
Formation of the key 2-methylthiophene-3-amine precursor.
Jacobson reaction (N-acetylation, nitrosation, cyclization) to yield the final product.
This approach is advantageous for scale-up as it begins with a commercial material and avoids hazardous reagents like sodium azide used in previous syntheses. thieme-connect.com The ability to produce 30-50 gram quantities demonstrates its viability for process chemistry. thieme-connect.com
For the specific synthesis of the 1-methyl derivative, a scalable N-methylation step would be required. Direct methylation of the 1H-thieno[3,2-c]pyrazole product would be a likely final step. Reaction conditions, such as the choice of methylating agent (e.g., methyl iodide, dimethyl sulfate), base (e.g., potassium carbonate), and solvent, would need to be optimized for yield, safety, and cost on a larger scale.
Another consideration for scalable synthesis is the use of one-pot or multi-component reactions, which enhance efficiency by reducing the number of intermediate isolation and purification steps. While not explicitly described for this target, the development of a one-pot cyclization starting from a thiophene precursor and a hydrazine derivative could offer a more streamlined and economical process. nih.govnih.gov
The table below outlines a potential scalable route based on available literature.
| Step | Reaction | Precursors | Reagents/Conditions | Considerations for Scale-Up | Reference |
| 1 | Formation of 2-methylthiophene-3-amine | Methyl 3-aminothiophene-2-carboxylate | 1. LiAlH4, THF2. Ac2O3. H2SO4 | Management of exothermic reactions with LiAlH4; use of less hazardous reducing agents. | thieme-connect.com |
| 2 | Jacobson Reaction | 2-Methylthiophene-3-amine | 1. Ac2O2. NaNO2, AcOH | Control of temperature during nitrosation; management of potentially unstable diazonium intermediates. | thieme-connect.com |
| 3 | N-methylation | 1H-thieno[3,2-c]pyrazole | MeI, K2CO3, DMF | Use of alternative, less toxic methylating agents; solvent recycling. | (General) |
Chemical Reactivity and Advanced Transformations of the 1 Methyl 1h Thieno 3,2 C Pyrazole Core
Electrophilic Aromatic Substitution Reactions on the Thienopyrazole System
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic systems. masterorganicchemistry.com The mechanism typically involves two steps: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.com In the case of the 1-methyl-1H-thieno[3,2-c]pyrazole system, the thiophene (B33073) ring is the more electron-rich component and thus more susceptible to electrophilic attack compared to the pyrazole (B372694) ring.
The regioselectivity of EAS on the thienopyrazole core is influenced by the directing effects of the fused pyrazole ring and the sulfur atom in the thiophene ring. Research has shown that electrophilic attack, such as arylation, preferentially occurs at the C6 position of the this compound core. This high regioselectivity is attributed to the electronic properties of the bicyclic system. researchgate.net
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I).
Nitration: Substitution with a nitro group (-NO2).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups. masterorganicchemistry.com
While specific examples for all these reactions on this compound are not extensively documented in the provided results, the principles of EAS on heterocyclic systems suggest that these transformations are feasible and would likely proceed with high regioselectivity on the thiophene moiety. uci.edu
Nucleophilic Substitution and Addition Reactions
Nucleophilic substitution reactions on the unsubstituted aromatic core of this compound are generally less common unless an activating group, such as a halogen, is present. However, nucleophilic substitution can be a key step in the derivatization of functionalized thienopyrazoles. For instance, a chloro-substituted pyrazole can be converted to a chloronitrile, which then serves as a precursor for further transformations. researchgate.net
One important reaction that proceeds via a nucleophilic mechanism is the construction of the thieno[2,3-c]pyrazole ring itself. The treatment of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with methyl thioglycolate involves a nucleophilic attack to form methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate. researchgate.net This demonstrates how nucleophilic reactions are integral to building and modifying the thienopyrazole system.
Functionalization and Derivatization at Specific Ring Positions
The ability to selectively introduce functional groups at specific positions of the this compound ring is crucial for tailoring its properties for various applications.
Introduction of Carboxamide and Carbonitrile Groups
Carboxamide and carbonitrile functionalities are valuable in drug discovery and materials science. These groups can be introduced into the thienopyrazole scaffold through various synthetic routes. For example, a carboxylic acid derivative of 1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can be converted to a carboxamide. nih.govscbt.com Similarly, a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde can be transformed into the corresponding chloronitrile via its oxime. researchgate.net This nitrile group can then be utilized in the construction of the fused thiophene ring. researchgate.net
The direct introduction of a carboxamide group can also be achieved. For instance, 3-methyl-N-(3-nitrophenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has been synthesized, highlighting the accessibility of this class of compounds. sigmaaldrich.com
Arylation and Alkylation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.de These reactions have been successfully applied to the this compound system for arylation and alkylation.
A notable example is the regioselective C6-arylation of 3-aryl-1-methyl-1H-thieno[3,2-c]pyrazoles with aryl iodides. researchgate.net This direct C-H activation/arylation is performed using a catalytic system of Pd(OAc)2 with AgOTf as an oxidant. researchgate.net The reaction exhibits high regioselectivity, with the C6-arylated product being formed exclusively. researchgate.netresearchgate.net
The Suzuki-Miyaura and Sonogashira cross-coupling reactions are also valuable for functionalizing pre-halogenated thienopyrazoles. nih.gov For instance, 3-iodo-1-methyl-1H-thieno[3,2-c]pyrazoles can undergo Suzuki-Miyaura coupling with arylboronic acids to yield 3,6-disubstituted thieno[3,2-c]pyrazoles. researchgate.net Similarly, Sonogashira coupling of iodo-pyrazoles with terminal alkynes provides a route to alkynylated derivatives. nih.govarkat-usa.org
Table 1: Examples of Cross-Coupling Reactions on the Thienopyrazole Core
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| C-H Arylation | 3-Aryl-1-methyl-1H-thieno[3,2-c]pyrazole | Aryl iodide | Pd(OAc)2, AgOTf, TFA | 6-Aryl-3-aryl-1-methyl-1H-thieno[3,2-c]pyrazole | researchgate.net, researchgate.net |
| Suzuki-Miyaura | 3-Iodo-1-methyl-1H-thieno[3,2-c]pyrazole | Arylboronic acid | Pd catalyst | 3-Aryl-1-methyl-1H-thieno[3,2-c]pyrazole | researchgate.net |
| Sonogashira | Substituted 3-iodo-1H-pyrazole | Phenylacetylene | Pd catalyst | 3-Phenylethynyl-1H-pyrazole derivative | arkat-usa.org |
Ring Transformations and Rearrangement Reactions of Thienopyrazole Derivatives
Ring transformations and rearrangements can lead to novel heterocyclic systems. While specific examples for the this compound core are limited in the search results, related pyrazole systems are known to undergo such reactions. For instance, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives can be achieved through a denitrogenative transformation of a fused 1,2,3-triazole. nih.gov This type of reaction, involving the extrusion of a small molecule like N2 to induce a rearrangement, could potentially be applied to appropriately substituted thienopyrazole derivatives to access new scaffolds.
Heterocyclic Annulation and Fusion Reactions to Form Polycyclic Systems
The this compound core can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation reactions, where a new ring is fused onto the existing scaffold, are a common strategy to achieve this.
For example, pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine derivatives can be synthesized from substituted thieno[3,2-c]pyrazoles, demonstrating the fusion of a pyrimidine (B1678525) ring onto the thienopyrazole framework. researchgate.net Another approach involves the reaction of a carbohydrazide (B1668358) derivative of a thienopyrazole with various reagents to form fused oxadiazole or other heterocyclic rings. researchgate.net
Furthermore, metal-free annulation reactions have been developed for the construction of the pyrazole ring itself, which can be extended to create fused systems. organic-chemistry.org These strategies highlight the potential of the this compound core as a versatile platform for the synthesis of diverse and complex heterocyclic structures.
Structure Activity Relationship Sar and Molecular Design Studies of 1 Methyl 1h Thieno 3,2 C Pyrazole Analogues
Design Principles for Novel 1-methyl-1H-thieno[3,2-c]pyrazole Derivatives
The design of novel derivatives based on the this compound core is primarily guided by its proven success as a "privileged scaffold" in kinase inhibition. Kinases are a critical class of enzymes often implicated in diseases like cancer and neurodegenerative disorders, making them prime targets for drug development. nih.govnih.govnih.gov The thienopyrazole structure is an attractive starting point due to its structural and electronic similarities to purines, which are natural ligands for many enzymes. nih.gov
Key design principles for developing new analogues focus on:
Target-Oriented Synthesis: Derivatives are often designed to fit the specific active site of a target kinase. For example, a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives were developed as potent inhibitors of Aurora kinases, which are crucial for cell cycle regulation. nih.gov
Introduction of Functional Groups: The core scaffold is systematically modified by introducing various functional groups at different positions to optimize binding affinity, selectivity, and pharmacokinetic properties. A common strategy involves attaching amine or amide groups at the C3 position and modifying the C5 position with carboxamide derivatives. nih.govnih.gov
Enhancing Potency and Selectivity: The primary goal is to enhance the inhibitory potency against the target enzyme while minimizing off-target effects. In the development of glycogen (B147801) synthase kinase 3β (GSK-3β) inhibitors for Alzheimer's disease, a series of thieno[3,2-c]pyrazol-3-amine derivatives were synthesized. The introduction of a 4-methylpyrazole (B1673528) moiety was found to create a beneficial π-cation interaction with a key arginine residue (Arg141) in the active site, significantly boosting potency. nih.gov
One notable example led to the discovery of a compound that showed low nanomolar inhibitory activity in cancer cell proliferation assays and demonstrated good efficacy in a xenograft tumor model. nih.gov This highlights the success of applying these design principles to the thienopyrazole scaffold.
Computational Approaches to Structure-Activity Relationship Analysis
Computational methods are indispensable tools in modern drug discovery, enabling the rapid analysis of how structural changes affect a molecule's biological activity. nih.gov These approaches are heavily utilized in the optimization of thienopyrazole-based compounds.
When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) methods are employed. These techniques rely on analyzing a set of known active molecules to derive a pharmacophore model. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.
For pyrazole-based inhibitors, pharmacophore models help identify the key chemical features necessary for potent and selective inhibition. nih.govnih.gov The 3-aminopyrazole (B16455) scaffold, for instance, is a well-established adenine-mimetic pharmacophore that effectively establishes hydrogen bonds with residues in the hinge region of kinase active sites. nih.gov By preserving this core and adding or modifying other functional groups, new derivatives can be designed with a high probability of retaining the desired biological activity. nih.gov
When the 3D structure of the protein target is available, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking is a key SBDD technique that predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.govnih.gov
This approach has been successfully applied to thieno[3,2-c]pyrazole derivatives. For example:
GSK-3β Inhibitors: In a study targeting GSK-3β, molecular docking was used to guide the synthesis of novel thieno[3,2-c]pyrazol-3-amine derivatives. The docking simulations accurately predicted how modifications, such as adding a 4-methylpyrazole group, would interact with specific amino acid residues like Arg141 in the enzyme's active site. This led to the identification of a highly potent inhibitor with an IC₅₀ value of 3.4 nM. nih.gov
RORγt Inverse Agonists: A class of thienopyrazole molecules was identified as potent inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt), an important target for autoimmune diseases. nih.gov X-ray crystallography and biochemical studies revealed that these compounds bind to an allosteric site on the receptor, a mechanism that was not previously well-understood for this target. This structural information is crucial for designing new allosteric modulators with improved properties. nih.gov
These studies demonstrate how SBDD provides detailed insights into the molecular interactions between the ligand and its target, guiding the rational design of more effective and selective inhibitors. nih.govnih.gov
Bioisosteric Replacements and Scaffold Hopping within the Thienopyrazole Framework
Bioisosteric replacement and scaffold hopping are twin strategies used to optimize lead compounds. nih.govresearchgate.net Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, aiming to improve potency, selectivity, or metabolic stability. nih.gov Scaffold hopping is a more drastic change, replacing the central core of a molecule with a structurally different scaffold to explore new chemical space, improve properties, or circumvent existing patents. nih.govchemrxiv.org
Within the thienopyrazole framework, these strategies are applied in several ways:
Thienopyrimidine as a Bioisostere: The thienopyrimidine scaffold, which is structurally related to thienopyrazole, is considered a bioisostere of purines. This similarity allows it to mimic natural ligands and interact with a variety of biological targets, including kinases. nih.gov
Modifications within the Scaffold: The development of Cdc7 kinase inhibitors started with a thieno[3,2-d]pyrimidin-4(3H)-one derivative. A key optimization step involved replacing a pyridine (B92270) fragment with a 3-methylpyrazole (B28129) ring, which is a classic example of using a pyrazole-based fragment as a bioisosteric replacement to significantly enhance potency. nih.gov
Scaffold Hopping for Novelty: By using computational tools, it's possible to identify entirely new scaffolds that maintain the key pharmacophoric features of the original thienopyrazole. chemrxiv.orgchemrxiv.org For instance, molecular hybridization based on scaffold hopping was used to design novel cannabinoid receptor ligands from a 1,4-dihydroindeno[1,2-c]pyrazole scaffold. nih.gov This approach allows chemists to move into novel chemical spaces while retaining the desired biological activity. nih.gov
The following table showcases examples of bioisosteric replacements in kinase inhibitors that utilize a pyrazole (B372694) moiety.
| Original Scaffold/Fragment | Bioisosteric Replacement | Target Kinase | Effect |
| Pyridine | 3-Methylpyrazole | Cdc7 | Significantly enhanced potency. nih.gov |
| Quinazoline | Pyrimidine (B1678525) | Aurora Kinases | Structural simplification while maintaining activity. nih.gov |
| Imidazopyridine | 3-Aminopyrazole | JAK2 | Maintained core activity for further optimization. nih.gov |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are mathematical modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comnih.gov These models are built by calculating numerical descriptors that describe the topology, geometry, or electronic properties of the molecules.
The general workflow for building a QSAR/QSPR model involves several steps:
Data Curation: A dataset of molecules with known activity or property values is collected. youtube.com
Descriptor Generation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each molecule. researchgate.net
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.comresearchgate.net
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. youtube.com
For thienopyrazole derivatives, QSAR models can predict the antibacterial or antifungal activity based on specific molecular descriptors. researchgate.net For example, a QSAR study on thienopyrimidine derivatives identified key descriptors like DeltaEpsilonC and T_2_Cl_6 as being influential for their activity. researchgate.net While specific QSAR models for this compound are not extensively detailed in the provided results, the principles are widely applicable. nih.govnih.gov By developing such models, researchers can predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. mdpi.com
The following table lists descriptors that are commonly used in QSAR/QSPR studies and could be applied to analyze this compound derivatives.
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of H-bond donors | Basic molecular composition and properties. |
| Topological | Chi indices, Path cluster descriptors | Atomic connectivity and branching. researchgate.net |
| Geometrical (3D) | Surface Area, Volume | Three-dimensional shape and size of the molecule. nih.gov |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. researchgate.net |
This table is interactive. Click on the headers to sort the data.
In Vitro and Pre Clinical Biological Investigations of 1 Methyl 1h Thieno 3,2 C Pyrazole Derivatives
Antimicrobial Activity Studies
Derivatives of the 1-methyl-1H-thieno[3,2-c]pyrazole scaffold have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.
Antibacterial and Antifungal Activity
Thieno[3,2-c]pyrazoles have been identified as a new class of bacterial cell wall biosynthesis inhibitors. researchgate.net Several studies have reported the synthesis and evaluation of thieno[2,3-c]pyrazole derivatives, a related isomer, which have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as remarkable antifungal activity. nih.govresearchgate.net For instance, newly synthesized pyrazole (B372694) derivatives have shown inhibitory effects on various bacterial and fungal pathogens. meddocsonline.orgnih.gov Some pyrazole-thiazole hybrids have demonstrated potent antimicrobial activity, with MIC/MBC values ranging from 1.9/7.8 μg/ml to 3.9/7.8 μg/ml. nih.gov Additionally, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have exhibited promising activities against Candida albicans. tsijournals.com The antifungal potential is further highlighted by isoxazolol pyrazole carboxylates, with one derivative showing an EC50 value of 0.37 μg/mL against R. solani, which is more potent than the commercial fungicide carbendazol. nih.gov
Antiviral Activity
The pyrazole nucleus is a key component in compounds with known antiviral properties. nih.gov Research into pyrazole derivatives has revealed their potential against a variety of viruses. For example, some derivatives have shown activity against the Tobacco Mosaic Virus (TMV), with certain compounds enhancing disease resistance in tobacco leaves. nih.gov Other studies have indicated that pyrazole-containing compounds can exhibit potent activity against viruses like the influenza virus. nih.gov The broad antiviral potential of pyrazoles extends to activity against Hepatitis A virus, HCV, and HSV. nih.gov
Antiparasitic Activity
Phenotypic screening has identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent anthelmintic agents. tcgls.comresearchgate.net Specifically, these compounds have shown sub-nanomolar potencies in inhibiting the development of the fourth larval stage of Haemonchus contortus, a parasitic nematode. tcgls.com Certain derivatives also displayed promising activity against other parasitic nematodes, including hookworms and whipworms. tcgls.com
Antineoplastic Activity in Cancer Cell Lines and Animal Models
The this compound scaffold and its derivatives have shown significant promise as anticancer agents in both in vitro and in vivo studies.
Thieno[2,3-c]pyrazole derivatives, which are isomers of the title compound, have been identified as having potent and selective cytotoxic effects on various cancer cells. nih.govresearchgate.net One such derivative, Tpz-1, induced cell death at low micromolar concentrations (0.19 µM to 2.99 µM) across a panel of 17 human cancer cell lines. nih.govresearchgate.net In another study, a series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives demonstrated high potency in inhibiting Aurora kinases and showed low nanomolar inhibitory activity in anti-proliferation assays. researchgate.net A representative compound from this series was effective in blocking the cell cycle in the HCT-116 cell line and showed good efficacy in an HL-60 xenograft tumor model. researchgate.net
Furthermore, other pyrazole derivatives have been investigated for their anticancer properties. For instance, N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea exhibited a significant apoptosis-inducing effect in human cancer cells. nih.gov This compound was found to increase the expression of tumor necrosis factor receptors and reduce the levels of apoptosis inhibitory proteins. nih.gov Another pyrazole derivative demonstrated promising anticancer activity against a human colon cancer cell line with an IC50 of 4.2 μM. nih.gov
Below is a table summarizing the in vitro anticancer activity of selected pyrazole derivatives.
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect(s) | IC50/Concentration |
| Tpz-1 (a thieno[2,3-c]pyrazole derivative) | 17 human cancer cell lines | Induces cell death | 0.19 µM to 2.99 µM nih.govresearchgate.net |
| 3-amino-1H-thieno[3,2-c]pyrazole derivative | HCT-116 | Blocks cell cycle | Low nanomolar range researchgate.net |
| N-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-N'-(3-bromophenyl)-thiourea | Human cancer cells | Induces apoptosis | Not specified nih.gov |
| A pyrazole derivative | Human colon cancer (HCT-116) | Anticancer activity | 4.2 μM nih.gov |
Anti-inflammatory and Immunomodulatory Effects (In Vitro and Animal Models)
Derivatives of thienopyrazoles have been investigated for their potential as anti-inflammatory agents. Thieno[2,3-c]pyrazole derivatives, an isomer of the title compound, have shown anti-inflammatory activity. researchgate.net Studies on other pyrazole derivatives have also demonstrated significant anti-inflammatory properties. For example, certain novel pyrazole derivatives have been identified as potent anti-inflammatory agents with a good safety profile and no ulcerogenic effects in animal models. nih.gov
In vivo studies using the carrageenan-induced rat paw edema assay, a standard model for acute inflammation, have confirmed the anti-inflammatory potential of some of these compounds. nih.gov Pyrazoline derivatives, which are structurally related to pyrazoles, have also been shown to possess anti-inflammatory and analgesic activities. nih.gov Specifically, certain pyrazoline derivatives exhibited higher anti-inflammatory activity than the standard drug indomethacin (B1671933) in the carrageenan-induced paw edema model. nih.gov
Enzyme Inhibition and Receptor Binding Profiling (In Vitro Studies)
The thieno[3,2-c]pyrazole scaffold has been a foundation for the development of potent enzyme inhibitors, particularly targeting kinases.
Kinase Inhibitory Properties
A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been developed that demonstrates high potency in inhibiting Aurora kinases. researchgate.net These kinases are crucial for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. A representative compound from this series not only inhibited the enzyme but also blocked cell proliferation in the HCT-116 cancer cell line. researchgate.net
The broader pyrazole class has been extensively explored for kinase inhibitory activity. nih.gov For instance, a series of 1,3,4-triarylpyrazoles was found to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. researchgate.net Molecular docking studies supported the kinase assay results, suggesting a common mode of interaction at the ATP-binding sites of these kinases. researchgate.net Furthermore, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety has been utilized as a pharmacophore to target CDK16, a member of the PCTAIRE subfamily of cyclin-dependent kinases. nih.gov
The table below summarizes the kinase inhibitory activity of some pyrazole derivatives.
| Derivative Class | Target Kinase(s) | Key Findings |
| 3-amino-1H-thieno[3,2-c]pyrazoles | Aurora kinases | High inhibitory potency, blocks cell proliferation. researchgate.net |
| 1,3,4-triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Reduced kinase activity at 100 µM. researchgate.net |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives | CDK16 | High cellular potency (EC50 = 33 nM). nih.gov |
Other Identified Biological Targets
Beyond kinases, thieno[3,2-c]pyrazole derivatives and their isomers have shown activity against other biological targets. For instance, thieno[2,3-c]pyrazoles have been identified as inhibitors of phosphodiesterase 7A (PDE7A), the purinergic receptor P2X3, the non-receptor tyrosine kinase ABL, insulin-like growth factor type 1 receptor (IGF-1R), and cyclin-dependent kinase 2 (CDK2). nih.gov Additionally, one pyrazole derivative was found to have potent xanthine (B1682287) oxidase inhibitory activity with an IC50 of 0.83 μM, which is linked to its anticolon cancer properties. nih.gov
Emerging Biological Activities
Recent research has begun to uncover other potential therapeutic applications for thieno[3,2-c]pyrazole derivatives, most notably in the area of antioxidant activity.
Antioxidant Potential
Thieno[2,3-c]pyrazole compounds, an isomer of the title compound, have been investigated for their antioxidant properties. indexcopernicus.comnih.gov These compounds have been shown to act as antioxidants against the toxicity of 4-nonylphenol (B119669) in fish. nih.gov The broader class of pyrazole derivatives has also demonstrated significant antioxidant potential. nih.gov For example, a series of novel synthetic pyrazoline derivatives was evaluated for their ability to protect against brain lipid peroxidation and glutathione (B108866) oxidation. nih.gov One compound, 5-hydroxy-3-methyl-5-trifluoromethyl-4,5-dihydro-1H-1-(2-hydroxybenzoyl)-pyrazole, was particularly effective in preventing lipid peroxidation stimulated by various agents. nih.gov
Mechanistic Insights into Biological Actions at the Molecular and Cellular Level (Non-human)
The biological activities of this compound derivatives and related thienopyrazole compounds have been a subject of significant interest in preclinical research. Investigations at the molecular and cellular level have begun to unravel the mechanisms through which these compounds exert their effects, particularly in the context of cancer cell lines. These studies provide a foundational understanding of their potential as therapeutic agents by identifying specific molecular targets and detailing their impact on critical cellular processes.
Target Identification and Validation Approaches (excluding human trials)
A crucial aspect of understanding the pharmacological profile of any new class of compounds is the identification and validation of their molecular targets. For derivatives of the thieno[3,2-c]pyrazole scaffold, a key target that has been identified is the family of Aurora kinases. nih.govresearchgate.net
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and are frequently overexpressed in various human cancers, making them an attractive target for anticancer drug development. A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives were developed and found to be potent inhibitors of Aurora kinases. nih.govresearchgate.net The identification of this target was likely achieved through a combination of techniques common in drug discovery:
Enzymatic Assays: The inhibitory activity of the thieno[3,2-c]pyrazole derivatives against purified Aurora kinases would be a primary method for target validation. These assays measure the ability of the compounds to block the kinase's catalytic activity, often by quantifying the phosphorylation of a substrate.
Computational Modeling: Molecular docking simulations are frequently used to predict and understand the binding interactions between a small molecule and its protein target. Such models for thieno[3,2-c]pyrazole derivatives would help visualize how they fit into the ATP-binding pocket of Aurora kinases, providing a rationale for their inhibitory activity. nih.gov
Cell-Based Assays: Observing specific cellular phenotypes known to be associated with the inhibition of a particular target can serve as secondary validation. For Aurora kinase inhibitors, this includes effects like cell cycle arrest and inhibition of cell proliferation, which were observed with the thieno[3,2-c]pyrazole derivatives. nih.govresearchgate.net
Cell Cycle Modulation and Apoptosis Induction in Cell Lines
The downstream consequences of target engagement by thieno[3,2-c]pyrazole derivatives manifest as significant alterations in fundamental cellular processes, namely cell cycle progression and the induction of programmed cell death (apoptosis).
Cell Cycle Modulation: As potent inhibitors of Aurora kinases, thieno[3,2-c]pyrazole derivatives directly interfere with the mitotic process. nih.govresearchgate.net Aurora kinases are critical for several mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation. Inhibition of these kinases is known to disrupt the cell cycle. Indeed, a representative compound from the 3-amino-1H-thieno[3,2-c]pyrazole series was shown to effectively block the cell cycle in the HCT-116 human colon cancer cell line. nih.govresearchgate.net
Studies on other pyrazole derivatives have also shown significant effects on the cell cycle. For instance, a pyrazole derivative known as compound 3f was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govnih.gov Another thieno[2,3-c]pyrazole derivative, Tpz-1, was also found to interfere with cell cycle progression in various cancer cell lines. nih.govresearchgate.net
Apoptosis Induction: The disruption of the cell cycle and other cellular processes by thienopyrazole derivatives often leads to the initiation of apoptosis. This is a common mechanism for many anticancer agents. The induction of apoptosis by pyrazole-based compounds has been documented across multiple studies.
One study on pyrazole derivatives in triple-negative breast cancer cells (MDA-MB-468) demonstrated that apoptosis was induced through the generation of reactive oxygen species (ROS) and the subsequent activation of caspase 3. nih.govnih.gov Another novel pyrazole derivative, PTA-1, was also shown to induce apoptosis in MDA-MB-231 cells, as measured by the externalization of phosphatidylserine (B164497) and the activation of caspases 3 and 7. mdpi.com
Research on two synthetic pyrazoles, tospyrquin and tosind, in HT29 colon cancer cells revealed that they induced apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. jpp.krakow.pl This was accompanied by the cleavage of PARP-1, an indicator of caspase activation, suggesting that both the extrinsic and intrinsic apoptotic pathways may be involved. jpp.krakow.pl Similarly, the thieno[2,3-c]pyrazole derivative Tpz-1 was found to induce apoptosis, which was confirmed by the externalization of phosphatidylserine in HL-60 leukemia cells. researchgate.net
The table below summarizes the findings on cell cycle modulation and apoptosis induction by various thienopyrazole and pyrazole derivatives in different cancer cell lines.
| Compound Class | Derivative | Cell Line | Effect on Cell Cycle | Apoptotic Mechanism |
| Thieno[3,2-c]pyrazole | 3-amino-1H-thieno[3,2-c]pyrazole derivative | HCT-116 (Colon) | Cell cycle blockage | Not specified |
| Pyrazole | Compound 3f | MDA-MB-468 (Breast) | S phase arrest | ROS generation, Caspase 3 activation |
| Pyrazole | PTA-1 | MDA-MB-231 (Breast) | Not specified | Phosphatidylserine externalization, Caspase 3/7 activation |
| Pyrazole | Tospyrquin & Tosind | HT29 (Colon) | Induces sub-G1 phase (apoptosis) | Increased Bax/Bcl-2 ratio, PARP-1 cleavage |
| Thieno[2,3-c]pyrazole | Tpz-1 | HL-60 (Leukemia) | Interferes with cell cycle progression | Phosphatidylserine externalization |
Advanced Computational and Theoretical Chemistry of 1 Methyl 1h Thieno 3,2 C Pyrazole
Quantum Chemical Studies (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
For 1-methyl-1H-thieno[3,2-c]pyrazole, DFT calculations would reveal the spatial distribution and energy levels of these orbitals.
HOMO: The HOMO is expected to be predominantly localized on the electron-rich thiophene (B33073) ring, particularly on the sulfur atom and the adjacent carbon atoms, reflecting this moiety's propensity to engage in electrophilic reactions.
LUMO: The LUMO is likely distributed across the entire π-conjugated system, including both the pyrazole (B372694) and thiophene rings, indicating the sites susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on various pyrazole derivatives show that this gap is a crucial parameter in predicting their electronic behavior and potential for applications in materials science. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Parameters
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability; higher values indicate stronger donation. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability; lower values indicate stronger acceptance. |
| Energy Gap | ΔE = ELUMO - EHOMO | Indicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity. |
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, DFT can elucidate reaction mechanisms, predict the feasibility of a reaction, and determine its kinetics. For this compound, this could be applied to study reactions such as electrophilic aromatic substitution, a common reaction for thiophene and other electron-rich heterocycles.
Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction. The structure and energy of the transition state provide critical information about the reaction rate. Vibrational frequency calculations are performed to confirm the nature of the stationary points: a minimum (reactant, intermediate, or product) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The fusion of the thiophene and pyrazole rings creates a bicyclic aromatic system. The degree of aromaticity is directly related to the molecule's thermodynamic stability. Computational methods can quantify aromaticity using several indices:
Nucleus-Independent Chemical Shift (NICS): This popular method involves calculating the magnetic shielding at the center of a ring. A large negative NICS value is indicative of significant diatropic ring current, a hallmark of aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the geometric parameter of bond length equalization. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.
Global Descriptors: These parameters describe the molecule as a whole. Key global descriptors include electronic chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω). These are calculated from the energies of the HOMO and LUMO.
Local Descriptors: These indices are used to determine the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function is a primary local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system.
Table 2: Global and Local Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the ability of a species to accept electrons. |
| Fukui Function (f(r)) | Local derivative of electron density | Identifies the most reactive atomic sites for nucleophilic (f+) and electrophilic (f-) attack. |
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While this compound is a relatively rigid bicyclic system with limited conformational freedom, MD simulations are highly valuable for studying its interactions with its environment. An MD simulation would involve placing the molecule in a simulation box with solvent molecules (e.g., water or DMSO) and calculating the trajectories of all atoms based on a force field.
This approach can reveal:
Solvation Effects: How solvent molecules arrange around the solute and the energetic contributions of these interactions.
Intermolecular Interactions: The nature and dynamics of non-covalent interactions, such as hydrogen bonding (if applicable) and π-π stacking, with other molecules. In a biological context, MD is widely used to simulate the binding of a small molecule to a protein target, providing insights into binding stability and conformational changes.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for Structural Assignment and Validation
One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic data, which serves as a crucial tool for structural elucidation and the validation of experimental findings. nih.gov
NMR Spectroscopy: DFT calculations, typically using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.govrsc.orgrsc.org The calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). This allows for the unambiguous assignment of signals in experimental spectra, which can be complex for highly substituted heterocyclic systems. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities calculated from the optimized molecular geometry correspond to the peaks in an infrared (IR) spectrum. nih.gov These calculations help in assigning specific vibrational modes (e.g., C-H stretches, C=N stretches, ring deformations) to the observed experimental bands, confirming the presence of key functional groups.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule. This method provides the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. These calculations help explain the origin of the observed electronic transitions, typically π→π* transitions in conjugated systems like this compound.
Table 3: List of Compounds
Investigation of Non-Linear Optical (NLO) Properties (Theoretical)
Theoretical investigations into the NLO properties of organic molecules are crucial for the design of new materials for optoelectronic applications. These studies, typically employing quantum chemical methods like Density Functional Theory (DFT), allow for the calculation of key parameters that govern a molecule's response to an applied electric field. These parameters include the dipole moment (μ), the linear polarizability (α), and, most importantly for NLO applications, the first-order hyperpolarizability (β).
The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of a molecule. Compounds with large β values are sought after for applications such as frequency doubling of laser light. The molecular structure, including the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, plays a critical role in determining the NLO response. The thieno[3,2-c]pyrazole core, being a fused aromatic system, provides a rigid π-framework that could potentially be functionalized to enhance NLO properties. The methyl group at the 1-position of the pyrazole ring acts as a weak electron-donating group.
In the absence of specific data for this compound, a detailed analysis of its NLO properties, including data tables and in-depth research findings, cannot be provided. The general approach to such an investigation would involve:
Geometry Optimization: The three-dimensional structure of the molecule would be optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
Calculation of NLO Properties: Following optimization, the dipole moment, polarizability, and first-order hyperpolarizability tensors would be calculated.
Future computational studies are required to elucidate the NLO properties of this compound and to assess its potential for use in NLO applications. Such research would contribute valuable data to the growing field of materials science and could guide the synthesis of novel, high-performance optical materials.
Advanced Analytical and Spectroscopic Techniques for Structural Elucidation and Mechanistic Understanding
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of synthetic products like 1-methyl-1H-thieno[3,2-c]pyrazole. Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, typically to within 5 ppm, which allows for the determination of a molecule's elemental composition.
Reaction Monitoring and Product Confirmation: In the synthesis of thienopyrazole derivatives, HRMS is employed to confirm the formation of the target compound. nih.govmdpi.com For this compound (C₇H₆N₂S), HRMS would be used to verify its molecular formula by comparing the experimentally measured mass of the molecular ion [M+H]⁺ to the calculated theoretical mass. This high degree of accuracy helps to distinguish the product from potential byproducts or starting materials with similar nominal masses. For instance, techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. nih.govrsc.org
Table 1: Theoretical HRMS Data for this compound
| Formula | Species | Calculated Mass (m/z) |
|---|---|---|
| C₇H₆N₂S | [M+H]⁺ | 151.0324 |
| C₇H₆N₂S | [M+Na]⁺ | 173.0144 |
This data is theoretical and serves as a reference for experimental verification.
Furthermore, advanced HRMS techniques like Parallel Reaction Monitoring (PRM) have emerged as powerful methods for targeted proteomics and could be adapted for small molecule analysis. nih.gov In PRM, a quadrupole-equipped high-resolution mass analyzer allows for the parallel detection of all target product ions from a selected precursor ion in a single, high-resolution scan. nih.gov This approach enhances selectivity and provides robust quantitative data, making it valuable for monitoring reaction progress and quantifying product yield with high confidence. nih.govresearchgate.net
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds in solution. For a complex heterocyclic system like this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals. nih.govnih.gov
¹H, ¹³C, and ¹⁵N NMR:
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to see distinct signals for the methyl group protons and the aromatic protons on the thiophene (B33073) and pyrazole (B372694) rings. chemicalbook.comresearchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., aliphatic, aromatic, C=N), providing a carbon skeleton map of the molecule. mdpi.comresearchgate.net
2D NMR Techniques: To resolve ambiguities and confirm connectivity, 2D NMR experiments are crucial. semanticscholar.org
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular framework, for example, by correlating the N-methyl protons to the carbons of the pyrazole ring. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly coupled through bonds. This is particularly useful for confirming the regiochemistry, such as the proximity of the methyl group to specific protons on the heterocyclic core. nih.govkau.edu.sa
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Methyl | N-CH₃ | 3.4 - 4.0 | 35 - 40 |
| Aromatic CH | Pyrazole Ring | 7.5 - 8.5 | 110 - 140 |
| Aromatic CH | Thiophene Ring | 7.0 - 7.8 | 120 - 130 |
| Quaternary C | Bridgehead | N/A | 130 - 150 |
Note: These are estimated ranges based on data from analogous thieno[2,3-c]pyrazole and pyrazole structures. Actual values may vary. rsc.orgsemanticscholar.orgresearchgate.net
X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the molecular structure in the solid state. This technique provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. mdpi.com
For this compound, obtaining a suitable single crystal would allow for:
Absolute Structure Confirmation: Unambiguously confirming the connectivity of the fused thieno[3,2-c]pyrazole ring system and the position of the methyl group on the nitrogen atom. researchgate.net
Molecular Geometry Analysis: Determining the planarity of the bicyclic system and the precise spatial arrangement of all atoms.
Intermolecular Interaction Studies: Revealing how molecules pack in the crystal lattice. This can identify non-covalent interactions such as hydrogen bonds, π-π stacking, or other weak interactions that govern the solid-state properties of the compound. cardiff.ac.uk
The results of an X-ray diffraction analysis are typically presented in a crystallographic information file (CIF) and include key parameters summarized in a data table.
Table 3: Representative Data from an X-ray Crystallography Experiment
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| a, b, c (Å) | Unit cell dimensions | a = 9.3, b = 20.0, c = 15.3 |
| α, β, γ (°) | Unit cell angles | α = 90, β = 102.9, γ = 90 |
| V (ų) | Volume of the unit cell | 2807 |
Note: The example values are taken from a related pyrazole derivative and are for illustrative purposes only. cardiff.ac.uk
In Situ Spectroscopic Methods for Real-Time Reaction Pathway Monitoring
Understanding not just the final product but also the pathway to its formation is a key goal in modern chemical synthesis. In situ spectroscopic methods allow chemists to monitor reactions in real-time, providing a "molecular movie" of the transformation from reactants to products. These techniques are powerful for elucidating reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions (e.g., temperature, time, catalyst loading). researchgate.net
For the synthesis of this compound, one could employ:
In Situ FTIR/IR Spectroscopy: Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can continuously monitor changes in surface functional groups during a reaction. researchgate.net This would be useful for tracking the consumption of carbonyl or amine groups from starting materials and the emergence of C=N or aromatic C-H vibrations characteristic of the thienopyrazole product.
In Situ NMR Spectroscopy: By placing an NMR-compatible reaction tube directly into the spectrometer, it is possible to acquire spectra at various time points without disturbing the reaction. This can track the disappearance of reactant signals and the appearance of product signals, potentially revealing the presence and structure of reaction intermediates that are not observable by conventional workup and analysis.
These methods provide invaluable kinetic and mechanistic data that is often impossible to obtain through traditional ex situ analysis of quenched reaction aliquots.
Future Perspectives and Unexplored Research Avenues for 1 Methyl 1h Thieno 3,2 C Pyrazole
Development of Novel and More Sustainable Synthetic Methodologies
The thieno[3,2-c]pyrazole scaffold is a key component in a variety of biologically active compounds. nih.gov Current synthetic routes to 1-methyl-1H-thieno[3,2-c]pyrazole and its derivatives often rely on multi-step processes. For instance, one reported synthesis involves a six-step sequence starting from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester. researchgate.net Another approach utilizes a Vilsmeier-Haack reaction on hydrazones to create pyrazole-4-carbaldehyde derivatives, which then undergo further reactions to form the thieno[3,2-c]pyrazole ring system. nih.gov
Future research is focused on developing more efficient and sustainable synthetic methods. This includes one-pot reactions and catalyst-free protocols that aim to reduce waste, energy consumption, and the use of hazardous reagents. researchgate.net Visible-light-mediated photocatalysis is an emerging sustainable method for synthesizing related pyrazole-containing heterocyclic compounds, avoiding the need for toxic oxidants and transition metals. rsc.org The exploration of green chemistry principles, such as using water as a solvent and developing catalyst-free reactions, is a promising avenue for the synthesis of thieno[3,2-c]pyrazole derivatives. researchgate.net
Exploration of New Biological Targets and Disease Areas (Pre-clinical Focus)
Derivatives of the thieno[3,2-c]pyrazole core have shown significant potential in preclinical studies across various disease areas. They have been identified as a novel class of inhibitors for Aurora kinases, which are crucial in cell cycle regulation and are targets for cancer therapy. nih.gov Specifically, certain 3-amino-1H-thieno[3,2-c]pyrazole derivatives have demonstrated potent, low nanomolar inhibitory activity against these kinases and have shown efficacy in xenograft tumor models. nih.gov
Furthermore, thieno[3,2-c]pyrazol-3-amine derivatives have been synthesized and evaluated as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key target in the development of drugs for Alzheimer's disease. nih.gov One such derivative, compound 54, exhibited a high level of inhibition and showed neuroprotective effects in primary cortical neurons. nih.gov The thienopyrazole scaffold, in general, has been recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.netnih.gov
Future preclinical research will likely focus on expanding the range of biological targets for this compound derivatives. Given the broad therapeutic potential of pyrazole-based compounds, new investigations may explore their efficacy in other areas such as neurodegenerative disorders, metabolic diseases, and as antiviral agents. nih.gov The structural versatility of the thieno[3,2-c]pyrazole nucleus allows for the generation of diverse libraries of compounds for screening against new biological targets.
Integration with Artificial Intelligence (AI) and Machine Learning (ML) in Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like this compound. These computational tools can significantly accelerate the drug discovery process by identifying promising candidates and predicting their properties.
ML models, particularly in the form of quantitative structure-activity relationship (QSAR) studies, have already been applied to pyrazole (B372694) derivatives to predict their biological activity. researchgate.net For instance, ML has been used to study 5-thiophen-2-yl pyrazole derivatives as cannabinoid-1 receptor antagonists. researchgate.net Differential machine learning, an extension of supervised learning, can train highly accurate pricing and risk approximations for financial derivatives, and similar principles can be applied to chemical discovery to learn function approximations more effectively. arxiv.org
Future applications of AI and ML in the context of this compound could involve:
Virtual Screening: AI-powered platforms can screen vast virtual libraries of thieno[3,2-c]pyrazole derivatives to identify molecules with a high probability of binding to specific biological targets.
De Novo Design: Generative AI models can design entirely new thieno[3,2-c]pyrazole-based structures with optimized properties.
Synthesis Prediction: ML algorithms can predict the most efficient synthetic routes for novel derivatives, saving time and resources in the lab.
Property Prediction: AI can be used to predict the ADME (absorption, distribution, metabolism, and excretion) properties of new compounds, helping to identify candidates with better pharmacokinetic profiles early in the discovery process. mdpi.com
The use of neural operators in AI can also accelerate the optimization of processes constrained by partial differential equations, which can be adapted to enhance the learning of derivatives in chemical systems. icml.cc
Advanced Materials Science Applications beyond Biological Context (e.g., Optoelectronics, Sensors)
While much of the research on thieno[3,2-c]pyrazoles has been in a biological context, the unique electronic properties of the fused ring system make it a promising candidate for applications in materials science. Thiophene-based small molecules are known for their utility in organic electronics. pan.pl
Theoretical calculations and experimental studies on related thiophene-based molecules suggest that the incorporation of pyrazole moieties can significantly influence their optoelectronic properties. For example, introducing different heteroatoms can tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for applications in devices like organic solar cells and light-emitting diodes. pan.pl Studies on similar donor-acceptor-donor structures have shown that the choice of the central acceptor unit, which could be a pyrazole derivative, impacts the redox and spectroscopic properties of the molecule. pan.pl
Future research in this area could explore the use of this compound and its derivatives in:
Organic Photovoltaics (OPVs): As electron donor or acceptor materials in the active layer of solar cells.
Organic Light-Emitting Diodes (OLEDs): As host or dopant materials in the emissive layer.
Organic Field-Effect Transistors (OFETs): As the semiconductor material.
Sensors: The pyrazole moiety can act as a recognition element for specific analytes, and changes in the electronic properties of the thieno[3,2-c]pyrazole core upon binding could be used for sensing applications.
Interdisciplinary Research Integrating Chemical Biology and Systems Biology Approaches (Non-human)
The integration of chemical biology and systems biology offers a powerful approach to understanding the complex interactions of this compound and its derivatives within biological systems. This interdisciplinary approach moves beyond a single-target focus to a more holistic view of how a compound affects cellular networks.
Chemical biology tools, such as the development of chemical probes based on the this compound scaffold, can be used to identify and validate new biological targets. These probes can be designed to interact with specific proteins or pathways, allowing researchers to study their function in a cellular context.
Systems biology approaches, including genomics, proteomics, and metabolomics (multiomics), can then be used to analyze the global effects of these compounds on a cell or organism. frontiersin.org This can reveal off-target effects, identify mechanisms of action, and uncover novel therapeutic applications. For example, a systems biology approach could be used to understand the host-pathogen interactions in the context of an antimicrobial thieno[3,2-c]pyrazole derivative. frontiersin.org
Future research in this area will likely involve the use of sophisticated computational models to integrate and interpret the large datasets generated by these high-throughput techniques. frontiersin.org This will provide a deeper understanding of the biological activities of this compound derivatives and facilitate the development of more effective and selective therapeutic agents.
Q & A
Q. What are the key synthetic strategies for preparing 1-methyl-1H-thieno[3,2-c]pyrazole?
The synthesis of this compound typically involves cyclization reactions or functionalization of pre-existing heterocyclic frameworks. A scalable method employs the Jacobson reaction , where thiophene derivatives undergo intramolecular cyclization under controlled conditions to form the thienopyrazole core . For multi-gram synthesis, this approach offers reproducibility with yields >70%. Alternative routes include click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach substituents to the pyrazole ring, as demonstrated in triazole-pyrazole hybrid syntheses . Microwave-assisted green synthesis techniques have also been explored for analogous pyranopyrazoles, reducing reaction times from hours to minutes .
Q. Key Methodological Considerations :
- Catalyst selection : Triphenyl(3-sulfopropyl)phosphonium trinitromethanide (TPSPPTNM) enhances reaction efficiency in cyclization steps .
- Solvent systems : THF/water mixtures (1:1) are optimal for CuAAC reactions .
- Regioselectivity : Substituent placement on the thiophene ring is critical to avoid steric clashes, as seen in steroidal pyrazole derivatives .
Q. How can spectroscopic methods differentiate structural isomers of thieno[3,2-c]pyrazole derivatives?
Structural isomers (e.g., [3,2-c] vs. [2,3-c] fused systems) are distinguished via UV-Vis spectroscopy and NMR . For example, steroidal N-phenyl[3,2-c]pyrazoles exhibit a distinct UV absorption maximum at ~300 nm (ε ~32,000), whereas [2,3-c] isomers absorb at ~260 nm (ε ~17,000) due to steric inhibition of resonance . 1H NMR splitting patterns further resolve isomers: ortho-phenyl protons in [3,2-c] derivatives show coupling constants (J ≈ 8–10 Hz) distinct from [2,3-c] analogs .
Q. Practical Workflow :
UV-Vis analysis : Confirm λmax to assign the fused-ring orientation.
NMR spectroscopy : Analyze aromatic proton coupling constants and methyl group chemical shifts (e.g., 1-methyl substituents resonate at δ 2.8–3.2 ppm in CDCl3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thieno[3,2-c]pyrazole derivatives?
Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) often arise from structural variations or assay-specific conditions. For example:
- Substituent effects : Pyrano[2,3-c]pyrazoles with electron-withdrawing groups (e.g., NO2) show enhanced antimicrobial activity, while electron-donating groups (e.g., OCH3) favor anti-inflammatory properties . Similar trends may apply to thieno analogs.
- Assay models : In vitro cytotoxicity assays using human Chkl kinase inhibitors require nanomolar concentrations, whereas antifungal studies demand micromolar ranges .
Q. Resolution Strategies :
- Dose-response profiling : Establish IC50/EC50 values across multiple cell lines or microbial strains.
- Structural benchmarking : Compare activity data with structurally validated analogs (e.g., steroidal pyrazoles ).
Q. What methodologies optimize regioselectivity in methyl-substituted thienopyrazole synthesis?
Regioselectivity challenges arise during methyl group introduction at the pyrazole N1 position. Key approaches include:
- Hydrazine derivatives : Reacting 3-keto thiophenes with monosubstituted hydrazines (e.g., methylhydrazine) under acidic conditions directs methyl placement to the N1 site, as observed in steroidal pyrazole syntheses .
- Microwave irradiation : Enhances reaction kinetics, favoring thermodynamically stable isomers (e.g., [3,2-c] over [2,3-c]) .
Q. Case Study :
- Steroidal pyrazoles : Hirschmann’s method achieved >90% regioselectivity for 1'-methyl derivatives by adjusting hydrazine stoichiometry and reaction temperature .
Q. How can computational modeling aid in predicting the bioactivity of novel thieno[3,2-c]pyrazole derivatives?
Density functional theory (DFT) and molecular docking studies correlate electronic properties (e.g., HOMO-LUMO gaps) with biological activity. For example:
- Anticancer activity : Pyrazole derivatives with low HOMO-LUMO gaps (<4 eV) exhibit stronger DNA intercalation, as predicted for 1-methyl analogs .
- Enzyme inhibition : Docking simulations using human Chkl kinase (PDB: 3F9X) identify hydrogen-bonding interactions between the pyrazole N2 atom and catalytic lysine residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
